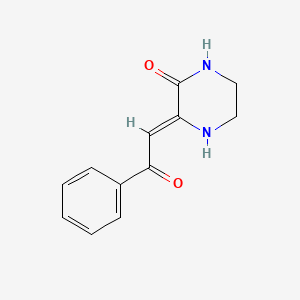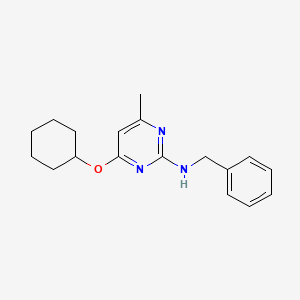![molecular formula C16H12N4O3S3 B5539933 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound is part of a broader class of pyrimidinone and thieno[3,2-d]pyrimidine derivatives, recognized for their significant potential in various applications due to their unique structural and chemical properties. These compounds have been explored for their antimicrobial activities and as potential anticancer agents, emphasizing their importance in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of such compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds like citrazinic acid or similar pyridine derivatives. Key steps in the synthesis include condensation reactions, cyclization processes to form the pyrimidinone or thieno[3,2-d]pyrimidine core, and subsequent functionalization to introduce specific substituents like the cyano, methylthio, and acetamide groups (Hossan et al., 2012). These synthetic routes often involve the use of reagents such as ammonium acetate, ethyl chloroacetate, and sodium methoxide to promote specific reactions leading to the desired compound.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge, with the pyrimidine ring inclined to the phenyl ring. This conformation is stabilized by intramolecular hydrogen bonding, highlighting the significance of molecular geometry in its biological activity and interactions (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include further functionalization or interactions with other chemical entities. For instance, reactions with Vilsmeier reagents, or cyclization with acetanhydride to yield other heterocyclic structures, demonstrate the compound's versatility in chemical synthesis and its potential as a precursor for various bioactive molecules (Wagner, Vieweg, & Leistner, 1993).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The compound is involved in the synthesis of various pyrimidinone and oxazinone derivatives with antimicrobial properties. A study by Hossan et al. (2012) describes the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. The synthesis process includes the formation of α,β-unsaturated ketones, condensation with cyanothio-acetamide, and several other steps leading to compounds with significant antibacterial and antifungal activities (Hossan et al., 2012).
Anti-inflammatory Applications
Another research avenue explores the anti-inflammatory properties of related heterocyclic systems. Amr et al. (2007) synthesized a series of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, starting from acryloyl pyridine treated with cyanothioacetamide. These compounds demonstrated good anti-inflammatory activity, comparable to Prednisolone®, a reference drug (Amr et al., 2007).
Antitumor Activity
The compound is also a precursor in the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives with potent anticancer activity. Hafez and El-Gazzar (2017) reported the synthesis of a series of derivatives that showed significant growth inhibition against various human cancer cell lines, including MCF-7, HeLa, and HCT-116. Some derivatives were nearly as active as doxorubicin, a standard chemotherapy medication (Hafez & El-Gazzar, 2017).
Enzyme Inhibition for Cancer Therapy
Gangjee et al. (2008) synthesized classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are critical for DNA synthesis, and their inhibition is a well-established approach in cancer chemotherapy. The study revealed compound 4 as the most potent dual inhibitor of human thymidylate synthase and dihydrofolate reductase known at the time, highlighting the therapeutic potential of these derivatives (Gangjee et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S3/c1-24-10-5-3-2-4-9(10)18-11(21)7-25-15-8(6-17)12-13(26-15)14(22)20-16(23)19-12/h2-5H,7H2,1H3,(H,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRVBJFVEVANAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)

![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)

![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)
![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)
![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)
![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)
![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)